3-[(fluorosulfonyl)oxy]phenylN-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is a chemical compound that features a fluorosulfonyl group attached to a phenyl ring, which is further connected to an N-ethylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorosulfonylating reagents such as sulfuryl fluoride gas (SO₂F₂) or solid reagents like FDIT and AISF . These reagents facilitate the formation of the C-SO₂F bond, which is crucial for the synthesis of the desired compound.
Industrial Production Methods
Industrial production of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate may involve large-scale reactions using similar fluorosulfonylating reagents under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of phenol derivatives and other by-products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique functional groups make it a candidate for drug development and discovery.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biological molecules.
Wirkmechanismus
The mechanism of action of 3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound useful for studying protein function and developing therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Fluorosulfonyl)benzoic acid: Similar in structure but lacks the N-ethylcarbamate group.
Sulfonyl Fluorides: A broader class of compounds with similar reactivity but different substituents on the phenyl ring.
Uniqueness
3-[(fluorosulfonyl)oxy]phenyl N-ethylcarbamate is unique due to the presence of both the fluorosulfonyl and N-ethylcarbamate groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable for applications requiring specific interactions with biological molecules or for the synthesis of complex organic compounds.
Eigenschaften
Molekularformel |
C9H10FNO5S |
---|---|
Molekulargewicht |
263.24 g/mol |
IUPAC-Name |
(3-fluorosulfonyloxyphenyl) N-ethylcarbamate |
InChI |
InChI=1S/C9H10FNO5S/c1-2-11-9(12)15-7-4-3-5-8(6-7)16-17(10,13)14/h3-6H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
BPARPABCEMHDDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)OC1=CC(=CC=C1)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.